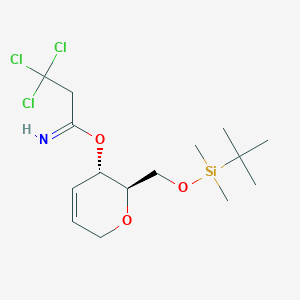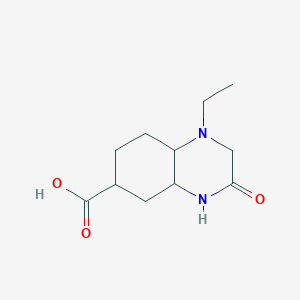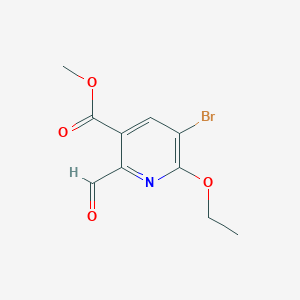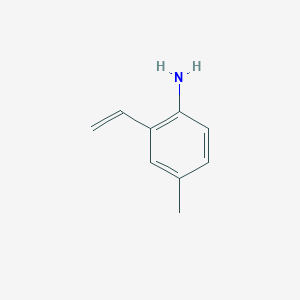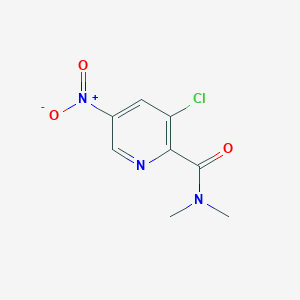
3-Chloro-N,N-dimethyl-5-nitropicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N,N-dimethyl-5-nitropicolinamide is a chemical compound with the following properties:
Chemical Formula: CHClN
Molecular Weight: 155.625 g/mol
IUPAC Name: 3-Chloro-N,N-dimethylaniline
CAS Registry Number: 6848-13-1
Preparation Methods
Synthetic Routes: The synthesis of 3-Chloro-N,N-dimethyl-5-nitropicolinamide involves the chlorination of N,N-dimethylaniline. Here’s a simplified synthetic route:
Chlorination: N,N-dimethylaniline reacts with chlorine gas (Cl) to form 3-Chloro-N,N-dimethylaniline.
Nitration: The chlorinated compound is then nitrated using nitric acid (HNO) to introduce the nitro group.
Industrial Production: Industrial production methods typically involve large-scale batch processes using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Chloro-N,N-dimethyl-5-nitropicolinamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding nitroso compounds or other derivatives.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction, but typical reagents include reducing agents (e.g., SnCl2), oxidizing agents (e.g., H2O2), and nucleophiles (e.g., NaOH).
Major products include the reduced amine and various substituted derivatives.
Scientific Research Applications
3-Chloro-N,N-dimethyl-5-nitropicolinamide finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: Used in the synthesis of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. it likely involves interactions with biological targets (e.g., enzymes, receptors) due to its functional groups (chlorine and nitro). Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
3-Chloro-N,N-dimethyl-5-nitropicolinamide can be compared with related compounds such as:
3,5-Dichloro-N,N-dimethylaniline: (CAS: 35114-04-6)
3-Chloro-N-(4-methoxyphenyl)propanamide: (CAS: 19313-87-2)
Properties
CAS No. |
141238-24-6 |
|---|---|
Molecular Formula |
C8H8ClN3O3 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C8H8ClN3O3/c1-11(2)8(13)7-6(9)3-5(4-10-7)12(14)15/h3-4H,1-2H3 |
InChI Key |
NCWOXDHPMLSMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
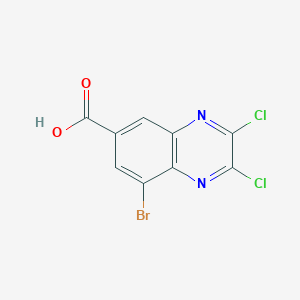
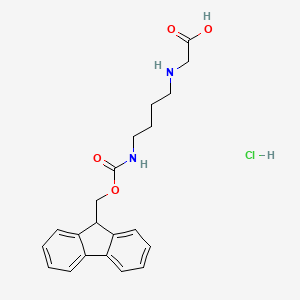
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
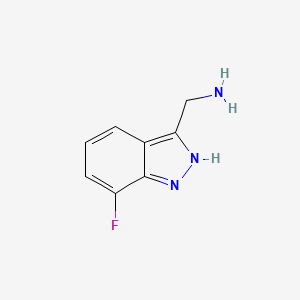
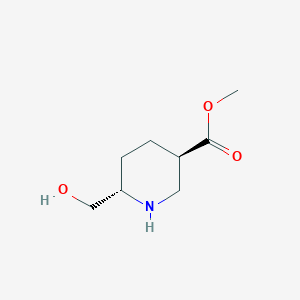
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)

![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
